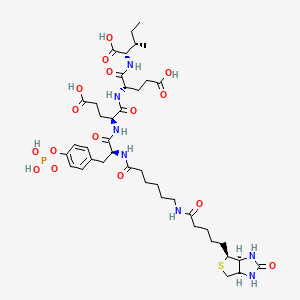

Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH

概要

説明

Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH is a synthetic peptide that includes biotin, a widely known vitamin, and a sequence of amino acids. This compound is designed for specific biochemical applications, often involving protein interactions and signaling pathways.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Using reagents like HBTU or DIC to form peptide bonds.

Deprotection Steps: Removing protecting groups with TFA or similar acids.

Cleavage from Resin: Releasing the peptide from the resin using a cleavage cocktail.

Industrial Production Methods

Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. Quality control measures, such as HPLC and mass spectrometry, ensure the purity and correct sequence of the final product.

化学反応の分析

Types of Reactions

Oxidation: The tyrosine residue can undergo phosphorylation, which is crucial for its biological activity.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Phosphorylation: Using ATP and kinase enzymes.

Reduction: Using DTT or TCEP.

Substitution: Employing site-directed mutagenesis techniques.

Major Products Formed

The primary product is the phosphorylated peptide, which can interact with specific proteins or receptors in biological systems.

科学的研究の応用

Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Employed in protein-protein interaction studies, especially those involving biotin-streptavidin systems.

Medicine: Investigated for its potential in targeted drug delivery and diagnostic assays.

Industry: Utilized in the development of biosensors and other analytical tools.

作用機序

The compound exerts its effects primarily through its biotin moiety, which binds with high affinity to streptavidin or avidin. This interaction is used to immobilize the peptide on surfaces or to facilitate the detection of the peptide in various assays. The phosphorylated tyrosine residue can participate in signaling pathways by interacting with specific proteins.

類似化合物との比較

Similar Compounds

Biotinylated Peptides: Other peptides with biotin attached for similar applications.

Phosphorylated Peptides: Peptides with phosphorylated residues used in signaling studies.

Peptide Conjugates: Peptides conjugated with other molecules for targeted delivery or detection.

Uniqueness

Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH is unique due to its specific sequence and the combination of biotinylation and phosphorylation, which allows it to be used in a wide range of biochemical and analytical applications.

生物活性

Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH is a synthetic peptide with significant biological activity, particularly in the context of biotin-related functions and interactions within biological systems. This compound is characterized by its unique structure, which includes a biotin moiety, an aminocaproic acid linker, and a phosphorylated tyrosine residue, along with glutamic acid and isoleucine residues. The molecular formula is with a molar mass of approximately 843.00 g/mol .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Cellular Uptake and Targeting : The biotin component facilitates specific binding to cell surface receptors, particularly in cells expressing avidin or streptavidin. This property is exploited in drug delivery systems where the peptide can target specific tissues or cells .

- Enzymatic Activity Modulation : The phosphorylated tyrosine may play a role in modulating enzymatic activities, potentially influencing pathways such as signal transduction and metabolic regulation. Studies have shown that similar biotinylated peptides can enhance the activity of enzymes like tyrosinase, which is crucial for melanin production in melanocytes .

- Therapeutic Applications : Due to its ability to interact with specific receptors and influence cellular pathways, this peptide has potential therapeutic applications in cancer treatment and metabolic disorders. For instance, its structure allows it to act as a ligand for SH2 domains, which are involved in signaling pathways related to growth and differentiation .

Research Findings

Recent studies have explored the synthesis and biological implications of biotinylated peptides:

- Synthesis Techniques : Various solid-phase synthesis techniques have been employed to create analogues of biotinylated peptides. These methods allow for the precise incorporation of functional groups that enhance biological activity .

- Bioassays : In bioassays conducted using frog and lizard skin models, biotinylated peptides demonstrated prolonged biological activity compared to their non-biotinylated counterparts. This suggests that the biotin moiety not only aids in cellular uptake but also stabilizes the peptide's structure .

Case Studies

- Melanocyte Activation : In one study, biocytin derivatives were shown to stimulate tyrosinase activity in Cloudman S91 mouse melanoma cells, indicating that biotinylated peptides can effectively enhance melanin production through enzymatic pathways .

- Drug Delivery Systems : Another case study highlighted the use of biotinylated compounds for targeted drug delivery in cancer therapy. By attaching chemotherapeutic agents to biotinylated peptides, researchers achieved higher specificity and reduced side effects compared to traditional delivery methods .

Data Table: Comparative Analysis of Biotinylated Peptides

特性

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62N7O16PS/c1-3-23(2)35(40(58)59)47-38(56)27(17-19-34(53)54)44-37(55)26(16-18-33(51)52)45-39(57)28(21-24-12-14-25(15-13-24)64-65(61,62)63)43-32(50)11-5-4-8-20-42-31(49)10-7-6-9-30-36-29(22-66-30)46-41(60)48-36/h12-15,23,26-30,35-36H,3-11,16-22H2,1-2H3,(H,42,49)(H,43,50)(H,44,55)(H,45,57)(H,47,56)(H,51,52)(H,53,54)(H,58,59)(H2,46,48,60)(H2,61,62,63)/t23-,26-,27-,28-,29-,30-,35-,36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDWCPXJLCWMAD-SWZUSDQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62N7O16PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

972.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。